molecular formula C8H16O B1266196 2,2,4-Trimethyl-3-pentanone CAS No. 5857-36-3

2,2,4-Trimethyl-3-pentanone

Cat. No. B1266196
CAS RN: 5857-36-3
M. Wt: 128.21 g/mol
InChI Key: OVCHQRXVZXVQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of compounds structurally similar to 2,2,4-Trimethyl-3-pentanone, like 2,2,4-trimethylpentane-1,3-diol, involves the use of industrial isobutyraldehyde and sodium hydroxide under optimal reaction conditions (He Yu-lia, 2002).
  • Another related compound, 3,5-dichloro-2-pentanone, was synthesized using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, indicating the versatility of starting materials in the synthesis of ketones (Cheng Ming-min, 2015).

Molecular Structure Analysis

  • The molecular structure of compounds like 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, which is structurally related to 2,2,4-Trimethyl-3-pentanone, was determined using 3-dimensional X-ray data (H. Koningsveld & F. V. Meurs, 1977).

Chemical Reactions and Properties

  • Chemical reactions of similar compounds, such as 3,3,4-trimethyl-2-pentanol, under catalytic hydrogenation conditions, result in a mixture of isomers due to isomerization, highlighting the reactivity of these molecules (A. Meshcheryakov & L. V. Petrova, 1955).

Physical Properties Analysis

  • The physical properties of compounds like 2,2,4-trimethylpentane can be analyzed through their phase behavior in binary and ternary systems, as demonstrated by isothermal (vapour + liquid) equilibrium data (J. Pavlíček & I. Wichterle, 2012).

Chemical Properties Analysis

  • The chemical properties of ketones structurally related to 2,2,4-Trimethyl-3-pentanone are evident in reactions like the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, indicating the reactivity of such compounds under specific conditions (T. Tokumitsu & Takayuki Hayashi, 1980).

Scientific Research Applications

1. Phase Behavior in Chemical Systems

Pavlíček and Wichterle (2012) investigated the phase behavior of 2,2,4-Trimethyl-3-pentanone in binary and ternary systems with other compounds. Their study provided vital data for understanding the equilibrium data of this compound in different chemical systems at various temperatures and pressures, contributing to the field of chemical thermodynamics (Pavlíček & Wichterle, 2012).

2. Enthalpies of Formation and Steric Effects

Research by Sellers (1970) on the enthalpies of formation of aliphatic branched ketones, including 2,2,4-Trimethyl-3-pentanone, provides insights into its thermodynamic properties. This study highlights the role of steric effects introduced by methyl substitution, contributing to the understanding of molecular energetics in organic chemistry (Sellers, 1970).

3. Reaction Mechanisms and Kinetics

Xie and Saunders (1991) explored the isotope effects in reactions involving 2-pentanone, which can be related to 2,2,4-Trimethyl-3-pentanone. Their findings on reaction mechanisms and kinetics are significant for understanding how different isotopes influence chemical reactions in organic compounds (Xie & Saunders, 1991).

4. Applications in Enhanced Oil Recovery

Argüelles-Vivas et al. (2020) demonstrated the application of 3-pentanone, a compound related to 2,2,4-Trimethyl-3-pentanone, in enhancing water imbibition in core flooding of fractured carbonate cores. This research is significant in the field of petroleum engineering, showcasing the potential use of such compounds in oil recovery processes (Argüelles-Vivas et al., 2020).

5. Studies on Metabolism and Toxicology

Olson et al. (1985) identified urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Although this study focuses on a different but related compound, it provides insights into the metabolism and potential toxicological aspects of similar compounds (Olson et al., 1985).

6. Environmental Impact Assessments

Aschmann et al. (2002) investigated the gas-phase reactions of OH radicals with 2,2,4-trimethylpentane. This research is relevant for understanding the environmental impact and atmospheric chemistry of similar compounds (Aschmann et al., 2002).

Safety And Hazards

2,2,4-Trimethyl-3-pentanone is considered hazardous. It is highly flammable and may cause skin and eye irritation. It may also cause respiratory irritation and drowsiness or dizziness . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2,2,4-trimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCHQRXVZXVQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207281
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-3-pentanone

CAS RN

5857-36-3
Record name Pentamethylacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentamethylacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4-Trimethyl-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4-Trimethyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
2,2,4-Trimethyl-3-pentanone
Reactant of Route 3
Reactant of Route 3
2,2,4-Trimethyl-3-pentanone
Reactant of Route 4
Reactant of Route 4
2,2,4-Trimethyl-3-pentanone
Reactant of Route 5
Reactant of Route 5
2,2,4-Trimethyl-3-pentanone
Reactant of Route 6
2,2,4-Trimethyl-3-pentanone

Citations

For This Compound
133
Citations
M Oka, J Hinton, A Fry, TW Whaley - The Journal of Organic …, 1979 - ACS Publications
The acid-catalyzed rearrangement of 2, 2, 4-trimethyl-3-pentanone-3-13C, lb, affords, as predicted, rearranged 3, 3, 4-trimethyl-2-pentanone-2-13C, 2b, and, in lesser amounts, its …
Number of citations: 8 pubs.acs.org
P Sellers - The Journal of Chemical Thermodynamics, 1970 - Elsevier
Enthalpies of combustion and vaporization at 25.0 C have been measured for some aliphatic branched ketones. Enthalpies of formation at 25.0 C have been derived for the compounds …
Number of citations: 40 www.sciencedirect.com
RH Hasek, EU ELAM, JC MARTIN… - The Journal of Organic …, 1961 - ACS Publications
The hydrogenation of dimethylketene dimer (I) was investigated to find the optimum conditions for preparation of the corresponding glycol III. Excellentyields were obtained with a …
Number of citations: 62 pubs.acs.org
J Hine, JP Zeigler, M Johnston - The Journal of Organic Chemistry, 1979 - ACS Publications
Equilibrium constants for oxime formation inwater at 35 C have been determined for 3-pentanone (7.9 X 104 5M"" 1) and cyclopentanone (40 X 104 M" 1), as have the pKa values for the …
Number of citations: 8 pubs.acs.org
A Fry, M Oka - Journal of the American Chemical Society, 1979 - ACS Publications
Systematic carbon-14and carbon-13 tracer studies and other evidence have shown that-disubstituted ketones un-dergo acid-catalyzed rearrangements to isomeric ketones via a series …
Number of citations: 11 pubs.acs.org
WN KNOPKA - 1965 - search.proquest.com
The author expresses his gratitude to Dr. WH Jones, Merck Research Institute, for the generous donation of the oximes of 2, 2, 4, 4-tetramethyl-3-pentanone and 2, 2, 4-trimethyl-3-…
Number of citations: 2 search.proquest.com
L Constantinou, SE Prickett… - Industrial & engineering …, 1994 - ACS Publications
The ABC approach to the estimation of thermodynamic and physical properties of organic compounds is based on the contributions of Atoms and Bonds in the properties of Conjugate …
Number of citations: 42 pubs.acs.org
UW Suter - Journal of the American Chemical Society, 1979 - ACS Publications
A semiempirical force field is constructed for the calculationof conformationalpotential energies of unstrained, acy-clic, aliphatic aldehydesand ketones, taking solvent effects into …
Number of citations: 52 pubs.acs.org
CE OLSEN, C PEDERSEN - Acta Chem. Scand, 1973 - actachemscand.org
A number of 1-methyl-and l-benzyl-5-hydroxy-J2-l, 2, 3-triazolines have been prepared by reaction of ketones with methyl or benzyl azide in the presence of potassium¿ eri-butoxide. …
Number of citations: 2 actachemscand.org
AG Lane - 1967 - search.proquest.com
LANE, Allen Grady, 1937- A STUDY OF THE COMPETITIVE REACTIONS OF OZONE WITH SOME OLEFINIC AND AROMATIC COMPOUNDS. The University Page 1 This dissertation …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.